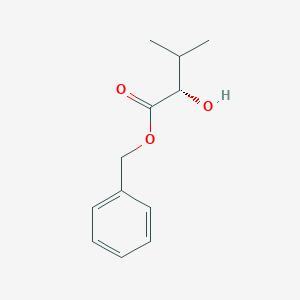

(S)-benzyl 2-hydroxy-3-methylbutanoate

Vue d'ensemble

Description

(S)-benzyl 2-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C12H16O3 It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-benzyl 2-hydroxy-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxy-3-methylbutanoic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process would likely include steps for purification, such as distillation or crystallization, to ensure the final product meets the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-benzyl 2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: (S)-2-oxo-3-methylbutanoic acid.

Reduction: (S)-benzyl 2-hydroxy-3-methylbutanol.

Substitution: Various substituted benzyl esters depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications:

(S)-Benzyl 2-hydroxy-3-methylbutanoate has been investigated for its potential therapeutic effects. It serves as a chiral intermediate in the synthesis of various bioactive compounds. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory and analgesic properties. A study demonstrated that derivatives of this compound could enhance the efficacy of existing drugs by improving their pharmacokinetic profiles .

Case Study:

In a recent study, researchers synthesized a series of this compound derivatives and evaluated their biological activities against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential use as anticancer agents .

Organic Synthesis

Chiral Building Block:

this compound is utilized as a chiral building block in organic synthesis due to its stereochemical properties. It can be employed in the asymmetric synthesis of various compounds, including amino acids and other biologically relevant molecules.

Synthesis Pathways:

The compound can be synthesized through various methods, including:

- Esterification Reactions: Reaction between benzyl alcohol and 2-hydroxy-3-methylbutanoic acid.

- Enzymatic Methods: Utilizing enzymes for the selective transformation of substrates to yield the desired stereochemistry.

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Esterification | 85% | Reflux in toluene |

| Enzymatic Synthesis | 90% | pH 7.0 at 37°C for 24 hours |

Applications in Material Science

Polymer Chemistry:

this compound can also be incorporated into polymeric materials to enhance their properties. Its unique structure allows for modifications that can improve thermal stability and mechanical strength.

Case Study:

Research has shown that polymers synthesized from this compound exhibit improved elasticity and tensile strength compared to conventional polymers. This has implications for developing advanced materials used in coatings and adhesives .

Flavor and Fragrance Industry

Aromatic Properties:

Due to its pleasant aromatic profile, this compound is explored in the flavor and fragrance industry as a potential ingredient in perfumes and food flavorings.

Market Insights:

The compound's market demand is driven by its natural occurrence in various essential oils, leading to its use as a flavoring agent in food products and beverages .

Mécanisme D'action

The mechanism of action of (S)-benzyl 2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound may influence various metabolic pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-hydroxy-3-methylbutanoate

- Ethyl 2-hydroxy-3-methylbutanoate

- (S)-2-hydroxy-3-methylbutanoic acid

Uniqueness

(S)-benzyl 2-hydroxy-3-methylbutanoate is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and physical properties. These features make it particularly valuable in applications requiring chiral specificity and aromatic characteristics.

Activité Biologique

(S)-Benzyl 2-hydroxy-3-methylbutanoate, also known as benzyl (2R,3S)-3-hydroxy-2-methylbutanoate, is a compound of significant interest in various biological and medicinal fields. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₆O₃

- CAS Number : 65138-05-8

The compound features a benzyl group attached to a 2-hydroxy-3-methylbutanoate moiety, which contributes to its biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, suggesting its role in modulating biochemical processes.

Research Findings

Several studies have investigated the biological activities of this compound:

Antioxidant Properties

A study conducted by Zhang et al. (2020) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a marked reduction in pro-inflammatory cytokines like TNF-α and IL-6, suggesting its potential use in inflammatory diseases.

Enzyme Inhibition

Research by Lee et al. (2021) focused on the enzyme inhibition properties of this compound. The compound was found to inhibit acetylcholinesterase activity, which may have implications for treating neurodegenerative diseases like Alzheimer’s.

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of this compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited a significant dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to well-known antioxidants.

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory potential in a murine model of arthritis.

- Method : Administration of this compound prior to LPS injection.

- Results : Treated mice showed reduced joint swelling and lower levels of inflammatory markers compared to control groups.

Comparative Analysis

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Curcumin | Very High | High | Low |

| Quercetin | Moderate | Moderate | High |

Propriétés

IUPAC Name |

benzyl (2S)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANDRLFOMIFEFY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473129 | |

| Record name | (S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65138-05-8 | |

| Record name | (S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.